4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boronate ester featuring a biphenyl backbone with a methyl substituent at the 2'-position. This compound is widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and compatibility with diverse catalytic systems . The methyl group introduces steric and electronic effects that modulate reactivity and selectivity in synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-8-6-7-9-17(14)15-10-12-16(13-11-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXVYDOHHUFETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The halogenated precursor, 4-bromo-2-methylbenzene, is commercially available or synthesized via bromination of 2-methylbenzene using N-bromosuccinimide (NBS) under radical conditions. The boronic acid component, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltrimethylsilane, is prepared through borylation of the corresponding aryl halide.
Catalytic System and Conditions
Optimized conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C. The reaction achieves yields of 75–85% for biphenyl intermediates, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromo-2-methylbenzene | 4-(Dioxaborolanyl)phenyl | Pd(PPh₃)₄ | 82 |
| 4-Iodo-2-methylbenzene | Phenylboronic acid | PdCl₂(dppf) | 78 |
Boronic Ester Formation via Lithiation-Borylation
The dioxaborolane group is introduced through a lithiation-borylation sequence. This involves generating an aryl lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Lithiation Step
The biphenyl intermediate undergoes directed ortho-lithiation using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF). The methyl group at the 2'-position directs lithiation to the para-position, ensuring regioselectivity.
Quenching with Boronic Ester Precursor
The aryl lithium species is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after aqueous workup. This step proceeds in 65–70% yield, with purity confirmed by high-performance liquid chromatography (HPLC).
Table 2: Lithiation-Borylation Optimization
| Temperature (°C) | Residence Time (s) | Yield (%) |
|---|---|---|
| −78 | 0.79 | 70 |
| −40 | 1.57 | 65 |
| 25 | 3.14 | <5 |
Alternative Routes: Grignard Reagent-Based Borylation
An alternative method employs Grignard reagents for boron electrophile quenching. Magnesium-halogen exchange on 4-bromo-2'-methylbiphenyl generates an aryl magnesium bromide, which reacts with triisopropyl borate to form the boronic acid. Subsequent esterification with pinacol affords the dioxaborolane.
Limitations
This route suffers from lower yields (50–60%) due to competing side reactions, such as proto-demetalation and boronic acid trimerization.
Steric and Electronic Challenges
The 2'-methyl group introduces steric hindrance, slowing both cross-coupling and borylation steps. Strategies to mitigate this include:
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High dilution conditions to reduce intermolecular interactions.
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Bulky ligands (e.g., XPhos) to stabilize palladium catalysts.
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Low-temperature lithiation (−78°C) to suppress side reactions.
Purification and Characterization
Crude products are purified via column chromatography (hexane/ethyl acetate) or recrystallization. Structural confirmation relies on:
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¹H NMR : Methyl groups at δ 1.35 (dioxaborolane) and δ 2.50 (biphenyl-CH₃).
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¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation.
Industrial-Scale Production
Anhui Henuo Biotechnology Co., Ltd. produces the compound via continuous flow microreactor systems, achieving 90% conversion with residence times under 1 second . This method enhances reproducibility and reduces byproduct formation.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2’-methyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2’-methyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2’-methyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural differences and their implications:
Physical and Spectral Properties
- The 2'-methyl variant likely has a higher m.p. due to increased crystallinity.
- NMR Data : For 2-([1,1'-biphenyl]-4-yl) derivatives, 1H NMR shows aromatic protons at δ 7.93 (d, J=8.3 Hz) and δ 7.37–7.67 (m), with pinacol methyls at δ 1.39 (s) . The 2'-methyl group would introduce upfield shifts for adjacent protons.
Key Research Findings
Steric Effects: The 2'-methyl group in the target compound reduces reaction rates in cross-couplings compared to non-methylated analogs but improves selectivity for hindered substrates .
Electronic Tuning : Methoxy and SF5 substituents dramatically alter electronic properties, enabling tailored reactivity for specific catalytic systems .
Synthetic Flexibility : Ethynyl and vinyl derivatives expand utility in cascade reactions and material science, though they require specialized handling due to alkyne/alkene reactivity .
Biological Activity
4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane (commonly referred to as compound 1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H25BO2 |
| Molecular Weight | 284.20 g/mol |
| CAS Number | 287944-05-2 |
| Physical State | Solid |
| Melting Point | 65 to 69 °C |
| Boiling Point | 337.4 ± 52.0 °C |
Structural Characteristics
The compound features a dioxaborolane ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of a biphenyl moiety enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane may exhibit significant biological activities through various mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell signaling pathways. For instance, a related compound HS-1371 has demonstrated effectiveness in inhibiting RIP3 kinase activity, which is crucial in necroptosis—a form of programmed cell death linked to cancer progression .
- σ2 Receptor Modulation : The σ2 receptor is implicated in various neoplastic processes and cholesterol homeostasis. Preliminary studies suggest that compounds targeting this receptor may influence tumor growth and survival .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells : A study evaluated the effects of similar boron-containing compounds on melanoma cells. The findings indicated that these compounds could enhance cell death via necroptosis by inhibiting RIP3-mediated signaling pathways .
- Neuroprotective Potential : Another investigation explored the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. Results suggested that these compounds could mitigate cell death by modulating intracellular signaling pathways associated with oxidative stress responses .
- Pharmacokinetics and Distribution : Research into the pharmacokinetics of boron-containing compounds revealed favorable properties for blood-brain barrier penetration, which is crucial for treating neurological disorders . This property suggests potential applications in neuropharmacology.
Safety Profile
Despite promising biological activities, safety assessments are crucial:
Q & A
Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common method involves reacting 2-methyl-[1,1'-biphenyl]-4-yl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 90°C under inert atmosphere . Purification is achieved via column chromatography using hexane/ethyl acetate gradients.
Q. How can researchers confirm the purity and structural integrity of this boronic ester?
Key characterization methods include:
Q. What safety precautions are critical when handling this compound?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture or oxidizing agents due to boronate ester reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized in couplings involving this boronic ester?
- Catalyst Selection : Replace Pd catalysts with Ir-based photoredox systems (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) to enhance efficiency in aryl amination reactions .
- Solvent Optimization : Use THF instead of dioxane for sterically hindered substrates, as it improves solubility and reduces side reactions .
- Additives : Include 10 mol% of 1,1'-bis(diphenylphosphino)ferrocene (dppf) to stabilize Pd catalysts and suppress protodeboronation .
Q. What strategies mitigate competing protodeboronation in aqueous reaction media?
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) using NaHCO₃ to minimize acid-catalyzed decomposition .
- Phase-Transfer Catalysts : Add tetrabutylammonium bromide (TBAB) to facilitate boronate transfer to organic phases .
- Low-Temperature Quenching : Rapidly cool reaction mixtures post-coupling to limit hydrolysis .
Q. How do substituents on the biphenyl moiety influence reaction outcomes?
- Electron-Donating Groups (e.g., –CH₃) : Enhance oxidative stability but may reduce electrophilicity in cross-couplings.
- Electron-Withdrawing Groups (e.g., –CF₃) : Increase reaction rates in Suzuki-Miyaura couplings but raise risks of protodeboronation .
- Steric Effects : Ortho-substituted derivatives require bulkier ligands (e.g., SPhos) to prevent catalyst poisoning .
Q. What analytical methods resolve data contradictions in reaction mechanisms?
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps .
- DFT Calculations : Model transition states to explain regioselectivity in arylations .
- In Situ NMR : Monitor intermediates under inert conditions to validate proposed pathways .
Data Contradiction Analysis
Q. Why do reported yields vary for photoredox applications of this compound?
Discrepancies arise from:
- Light Source Intensity : Higher UV irradiance (≥365 nm) accelerates radical formation but may degrade boronate esters .
- Substrate Ratios : Excess boronic ester (≥2 eq.) improves conversion but complicates purification .
- Oxygen Sensitivity : Inconsistent inert atmosphere control leads to variable oxidation byproducts .
Q. How should researchers address discrepancies in catalytic cycle proposals?
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/refute radical intermediates .
- Isolation of Catalytic Intermediates : Characterize Pd–boronate adducts via X-ray crystallography .
- Cross-Validation : Compare results across multiple conditions (e.g., Pd vs. Ni catalysts) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Cross-Couplings
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) | |
| Solvent | 1,4-Dioxane/THF | |
| Temperature | 80–90°C | |
| Base | KOAc/NaHCO₃ | |
| Reaction Time | 12–24 h |
Q. Table 2. Common Side Reactions and Mitigations
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Protodeboronation | Acidic/aqueous conditions | Neutral pH, TBAB additive |
| Homocoupling | Oxidative conditions | Strict inert atmosphere |
| Hydrolysis | Moisture exposure | Anhydrous solvents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
